3-amino-4-chloro-N-[3-(morpholin-4-yl)propyl]benzene-1-sulfonamide
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Description
Scientific Research Applications
Carbonic Anhydrase Inhibition
3-Amino-4-chloro-N-[3-(morpholin-4-yl)propyl]benzene-1-sulfonamide is a compound studied for its inhibition of carbonic anhydrase isoenzymes. Such compounds have been shown to exhibit nanomolar inhibitory concentrations against various carbonic anhydrase isoenzymes, including hCA I, hCA II, hCA IV, and hCA XII, with different activities for each isoenzyme and the lowest affinity against hCA XII. This indicates potential applications in diseases where carbonic anhydrase activity is implicated (Supuran, Maresca, Gregáň, & Remko, 2013).
Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists
Research into indazole arylsulfonamides, related to 3-amino-4-chloro-N-[3-(morpholin-4-yl)propyl]benzene-1-sulfonamide, has shown that these compounds can act as human CCR4 antagonists. This research helps in understanding the structure-activity relationships of these molecules and their potential as therapeutic agents (Procopiou et al., 2013).
Synthesis of N-Heterocycles
The compound has been explored in the context of synthesizing 6- and 7-membered N-heterocycles, such as morpholines and piperazines, through reactions with α-phenylvinylsulfonium salts. These syntheses contribute to the development of new chemical entities in pharmaceutical research (Matlock, Svejstrup, Songara, Overington, McGarrigle, & Aggarwal, 2015).
Crystal and Molecular Structure Studies
Studies on the crystal and molecular structure of aromatic sulfonamides, including those similar to 3-amino-4-chloro-N-[3-(morpholin-4-yl)propyl]benzene-1-sulfonamide, have been conducted to understand their conformational behavior in different states. This research aids in the design and development of new drugs with improved efficacy (Remko, Kožíšek, Semanová, & Gregáň, 2010).
Antimicrobial Activity
Research on sulfonamide derivatives, including structures similar to 3-amino-4-chloro-N-[3-(morpholin-4-yl)propyl]benzene-1-sulfonamide, has demonstrated their potential as antimicrobial agents. These studies include synthesis, molecular docking, and evaluation of their antimicrobial potency, indicating their application in treating infectious diseases (Janakiramudu et al., 2017).
properties
IUPAC Name |
3-amino-4-chloro-N-(3-morpholin-4-ylpropyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN3O3S/c14-12-3-2-11(10-13(12)15)21(18,19)16-4-1-5-17-6-8-20-9-7-17/h2-3,10,16H,1,4-9,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQVIBJBYCLUBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNS(=O)(=O)C2=CC(=C(C=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.84 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-4-chloro-N-[3-(morpholin-4-yl)propyl]benzene-1-sulfonamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.